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molecular formula C13H17NO B123424 1-Benzyl-3-methyl-4-piperidone CAS No. 34737-89-8

1-Benzyl-3-methyl-4-piperidone

Cat. No. B123424
M. Wt: 203.28 g/mol
InChI Key: OVQAJYCAXPHYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869488

Procedure details

To a solution of compound 3 (Ar2 =3,4-dichlorophenyl) (16 g, 28.49 mmol) in CH2Cl2 (142.5 mL) at 0° C. was added 4N HCl-dioxane solution (71.24 mL, 284.9 mmol) through a dropping funnel. The reaction was gradually warmed up to RT and stirred for 4 h. After completion the solvents were evaporated to give a light yellow solid which was dissolved in H2O (400 mL) and brought to pH 10 with 1N NaOH. The product was extracted from basic aqueous solution with CH2Cl2 (200 mL, 4×), dried over MgSO4, filtered and concentrated to give compound 4 (Ar2 =3,4-dichlorophenyl) as a light yellow solid (12.5 g, 27.09 mmol, 95%). FAB MS [M+1]+ 35 Cl 461.1 Compound 4 was the key intermediate which was used to couple with various aromatic acid for the synthesis of many compounds.
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.24 mL
Type
reactant
Reaction Step One
Quantity
142.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
BrCC(N1C[CH2:9][N:8]([C:11](=O)[C:12]2[CH:17]=[C:16](C)[CH:15]=[C:14](C)[CH:13]=2)[CH2:7][CH:6]1[C:21]1[CH:26]=[CH:25]C(Cl)=C(Cl)C=1)=O.Cl.[O:30]1CCOCC1.[OH-].[Na+]>C(Cl)Cl.O>[CH2:11]([N:8]1[CH2:7][CH2:6][C:21](=[O:30])[CH:26]([CH3:25])[CH2:9]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)N1C(CN(CC1)C(C1=CC(=CC(=C1)C)C)=O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
71.24 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
142.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid which
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from basic aqueous solution with CH2Cl2 (200 mL, 4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.09 mmol
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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